kobe2602

Content Navigation

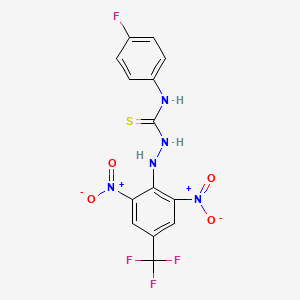

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

kobe2602 Ras inhibitor mechanism of action

Core Mechanisms of Action

Different inhibitor classes employ unique structural strategies to block RAS function.

Allele-Specific Inhibitors These drugs exploit a specific mutation. KRASG12C inhibitors covalently bind the mutant cysteine residue in a pocket beneath the switch II region, locking KRAS in its inactive GDP-bound state [1]. Targeting other alleles like G12D is challenging. Zoldonrasib (RMC-9805) uses a "tri-complex" mechanism, creating a new interface between the RAS protein and a chaperone to enable covalent binding to the aspartic acid residue of KRASG12D in its active, GTP-bound state [2].

Molecular Glue Inhibitors This class functions as a "molecular glue" that recruits the cellular chaperone cyclophilin A to form a stable, trimeric complex with GTP-bound RAS. This complex sterically hinders the association of RAS with its effectors, thus inhibiting downstream signaling [3] [1] [2].

Direct RAS-Effector Blockers These small molecules, such as the Abd-series compounds, bind directly to a pocket near the switch I and II regions of RAS, which are critical for effector protein interactions. By occupying this site, they physically prevent effectors like RAF from binding, thereby disrupting the MAPK signaling cascade [4] [5].

The following diagram illustrates the mechanism of molecular glue inhibitors and direct RAS-effector blockers.

Mechanisms of molecular glue inhibitors forming a trimeric complex for steric hindrance, and direct blockers physically preventing effector binding.

Key Experimental Methodologies

The development of RAS inhibitors relies on sophisticated biophysical and cellular techniques to identify and validate compound binding and function.

Surface Plasmon Resonance (SPR) SPR is used to screen compound libraries for direct binding to recombinant RAS proteins in real-time without labeling [5]. In one approach, a small-molecule library was screened against GTP-bound HRAS, and hits were counter-screened against GDP-bound RAS and RAS bound to an inhibitory antibody fragment to identify compounds that bind the desired state and site [5].

X-ray Crystallography Optimized crystallization conditions for mutant KRAS proteins (e.g., KRASQ61H) enable high-resolution structure determination with compounds via crystal soaking [4]. This reveals the compound's binding site and pose, showing interactions with residues near the switch regions and informing structure-based design for improved potency [4] [5].

Cell-Based Signaling Assays Bioluminescence Resonance Energy Transfer (BRET)-based RAS biosensors can monitor intracellular RAS-effector protein interactions (e.g., with CRAF) in live cells, demonstrating target engagement and pathway inhibition by lead compounds [4] [5].

Quantitative Binding & Potency Data

The following table summarizes key quantitative data from preclinical studies for representative inhibitors.

| Inhibitor | Class | Key Mutations Targeted | Reported Affinity / Potency (In Vitro) | Cellular Activity |

|---|---|---|---|---|

| Abd-2 [5] | RAS-Effector Blocker | KRASG12V, KRASQ61H [5] | Kd = 235 μM (SPR/WaterLOGSY) [5] | Inhibits RAS-effector interactions in BRET assay [5] |

| ADT-007 [6] | Pan-RAS Inhibitor | Broad RAS mutants, upstream-activated wild-type RAS [6] | Information not specified in search results | Inhibits MAPK/AKT signaling; induces mitotic arrest & apoptosis [6] |

| ERAS-0015 [3] | Pan-RAS Molecular Glue | Multiple RAS mutations [3] | 8-21 fold greater CypA binding vs. comparator RMC-6236 [3] | Potent inhibition of cell proliferation across diverse tumor cell lines [3] |

| ERAS-4001 [3] | Pan-KRAS Inhibitor | KRAS mutants and wild-type KRAS [3] | Single-digit nanomolar IC50 in 3D cell viability assays [3] | Spares NRAS/HRAS; tumor growth inhibition in xenograft models [3] |

Clinical Implications and Future Directions

The ultimate goal of RAS inhibition is effective tumor control in patients. Each inhibitor class has distinct clinical implications.

- Overcoming Resistance: Resistance to allele-specific KRASG12C inhibitors emerges through various mechanisms, including new KRAS mutations, amplifications, and activation of wild-type RAS [1]. Pan-KRAS and pan-RAS inhibitors are being developed to address this by targeting a broader spectrum of RAS proteins [3] [1].

- Combination Therapies: Combining RAS inhibitors with other agents is a key strategy. For example, the combination of adagrasib (KRASG12C inhibitor) with cetuximab (EGFR blocker) is approved for colorectal cancer, demonstrating improved efficacy [1]. Clinical collaborations are ongoing to evaluate RAS inhibitors combined with immunotherapy like PD-1/VEGF bispecific antibodies [7].

- Therapeutic Window: While RAS signaling is crucial in physiology, a wide therapeutic window exists for pan-RAS inhibitors, allowing for clinical use with a manageable safety profile [1].

References

- 1. The rapidly growing landscape of RAS inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Revolution Medicines Announces Publication of a Peer ... [ir.revmed.com]

- 3. Erasca Presents New Preclinical Data Reinforcing Best-in- ... [investors.erasca.com]

- 4. Structure-based development of new RAS-effector ... [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RAS-effector protein ... [nature.com]

- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action ... [pubmed.ncbi.nlm.nih.gov]

- 7. Revolution Medicines, Inc. (Nasdaq [smmttx.com]

Quantitative Binding Data

The key metric frequently reported for the Ras-Raf interaction is the dissociation constant (KD), which describes the equilibrium of a binding event. The following table summarizes the latest high-quality data from a 2021 study on the interaction between KRAS and the regulatory region of RAF1 [1].

| KRAS Construct | RAF1 Construct | Affinity (KD) | Method | Notes |

|---|---|---|---|---|

| KRAS (GTP-bound) | RBD (Residues 52-131) | ~ 356 nM [1] | Surface Plasmon Resonance (SPR) | Isolated RBD domain interaction. |

| KRAS (GTP-bound) | RBD and CRD (Residues 52-188) | ~ 152 nM [1] | Surface Plasmon Resonance (SPR) | Tandem RBD-CRD domains show ~2.3x higher affinity than RBD alone. |

For drug discovery, the KD is analogous to Ki for a non-catalytic, protein-protein interaction. The KD value of ~152 nM represents the most relevant and current benchmark for the full KRAS-RAF1(RBDCRD) complex [1].

The Ras-Raf-MAPK Signaling Pathway

The interaction between Ras and Raf is the first critical step in a major signaling cascade. The diagram below illustrates this pathway and the site of competitive inhibition [2] [1].

The Ras-Raf-MAPK signaling pathway and inhibition. A competitive inhibitor prevents Ras-Raf binding by targeting the RBD/CRD interface [1].

Experimental Protocol for Measuring Affinity

The KD values in the table were determined using Surface Plasmon Resonance (SPR), a primary method for quantifying biomolecular interactions. Here is a typical protocol based on the cited study [1]:

- 1. Immobilization: The RAF1(RBD) or RAF1(RBDCRD) protein is purified and immobilized onto a sensor chip.

- 2. Sample Injection: Purified, GTP-bound KRAS is used as the analyte. It is flowed over the chip surface at a series of known concentrations.

- 3. Data Collection: The SPR instrument measures the "Response Units" (RU) in real-time as KRAS binds to and dissociates from the RAF1 construct.

- 4. Analysis: The resulting sensorgrams (plot of RU vs. time) are fitted to a binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Key Insights for Drug Development

The structural and mechanistic data reveal why targeting this interaction is both challenging and promising:

- Dual-Domain Binding: The RAF1 protein uses two domains, the RAS-Binding Domain (RBD) and the Cysteine-Rich Domain (CRD), which form a single structural entity to interact with KRAS. The CRD binds to a region of KRAS outside the switch-I region, contributing significantly to affinity and specificity [1].

- A Challenging Target: The Ras-Raf interface is relatively large and flat, making it difficult for small molecules to disrupt effectively. This is a classic "undruggable" protein-protein interaction.

- Strategy for Inhibitors: A successful competitive inhibitor would need to bind with higher affinity than the natural KD of ~152 nM and effectively sterically block the extensive RBD-CRD interface on KRAS.

References

Biological Background and Significance of H-Ras

References

- 1. - Wikipedia Ras GTPase [en.wikipedia.org]

- 2. Evolution of direct RAS inhibitors: from undruggable target to ... [pmc.ncbi.nlm.nih.gov]

- 3. Computer-Aided Drug Design Boosts RAS Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational modifications and regulation of the RAS superfamily... [nature.com]

- 5. Real-time monitoring of the reaction of KRAS G12C mutant ... [nature.com]

- 6. A Validated HRAS Inhibitor Screening Assay [bellbrooklabs.com]

- 7. Intrinsic GTPase Activity of K-RAS Monitored by Native ... [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Simulations of Solved Co-crystallized X-Ray ... [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening identifies small molecules that ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Biological Activity

Kobe2602 specifically targets the active, GTP-bound form of Ras (Ras·GTP), competitively inhibiting its binding to the Ras-binding domain (RBD) of c-Raf-1 [1] [2] [3]. This action disrupts a key signal in the MAPK pathway.

The compound was discovered through structure-based drug design (SBDD) [2]. Researchers targeted a surface pocket identified in a unique conformation of Ras·GTP [3]. An in silico screen of a virtual library and a subsequent similarity search identified this compound and its analog, Kobe0065 [3].

The following diagram illustrates the Ras signaling pathway and how this compound exerts its inhibitory effect.

Beyond Raf, this compound also leads to the downregulation of other Ras downstream pathways, including PI3K/Akt and RalGDS/RalA, indicating broad inhibition of multiple Ras effector pathways [2] [3]. The compound inhibits the allosteric site of Son of Sevenless (SOS), which may further suppress Ras signaling [2] [3].

Key Research Findings and Quantitative Data

The table below summarizes the primary experimental data available for this compound from the foundational research paper [3].

| Assay Type | System / Model | Key Finding / Outcome | Quantitative Measure |

|---|---|---|---|

| In Vitro Binding | H-Ras·GTP & c-Raf-1 RBD | Inhibits Ras-Raf interaction | Ki = 149 ± 55 µM [4] [5] [6] |

| Cellular Binding | NIH 3T3 cells (H-RasG12V) | Reduces Ras-Raf complex formation | IC₅₀ ≈ 10 µM [5] [2] [3] |

| Downstream Signaling | NIH 3T3 cells (H-RasG12V) | Suppresses MEK & ERK phosphorylation | Effective at 20 µM [5] [1] [2] |

| Cell Growth (Soft Agar) | H-RasG12V-NIH 3T3 | Inhibits anchorage-independent growth | IC₅₀ = 1.4 µM [7] [3] |

| In Vivo Antitumor | Mouse SW480 xenograft (K-RasG12V) | Inhibits tumor growth | 40-50% inhibition at 80 mg/kg (oral) [5] [1] [2] |

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the research of this compound [2] [3].

In Vitro Ras-Raf Binding Inhibition Assay

- Purpose: To measure the direct inhibition of the physical interaction between Ras and Raf.

- Procedure:

- Protein Production: H-Ras (residues 1–166) and GST-tagged c-Raf-1-RBD (residues 50–131) are expressed in E. coli and purified.

- Ras Loading: H-Ras is preloaded with [γ-³⁵S]GTPγS (a radioactive, non-hydrolyzable GTP analog).

- Binding Reaction: The preloaded Ras is incubated with the GST-Raf-RBD in the presence of varying concentrations of this compound.

- Pull-Down: Glutathione-sepharose resin is used to pull down the GST-Raf-RBD and any bound Ras.

- Quantification: The amount of Ras bound to Raf is quantified by measuring the radioactivity pulled down with the resin. The inhibition constant (Ki) is calculated from the binding kinetics.

Cellular Ras-Raf Co-immunoprecipitation (Co-IP)

- Purpose: To confirm the inhibitor disrupts Ras-Raf binding in a cellular context.

- Procedure:

- Cell Culture & Transfection: NIH 3T3 cells are transfected with a plasmid encoding HA-tagged H-RasG12V.

- Compound Treatment: After 18 hours, cells are incubated with this compound (e.g., 2-20 µM) in medium with low serum (e.g., 2% FBS) for 1 hour.

- Cell Lysis: Cells are lysed in a buffer containing NP-40 detergent, glycerol, EDTA, and protease/phosphatase inhibitors.

- Immunoprecipitation: An anti-H-Ras antibody (e.g., C-20) is used to immunoprecipitate H-Ras and its associated proteins from the cell lysate.

- Western Blot Analysis: The immunoprecipitated complexes are analyzed by Western blotting using an anti-c-Raf-1 antibody (e.g., C-12) to detect the amount of Raf co-precipitated with Ras.

In Vivo Tumor Xenograft Study

- Purpose: To evaluate the antitumor efficacy of this compound in a live animal model.

- Procedure:

- Animal Model: Female athymic nude mice (6-8 weeks old) are used.

- Xenograft Establishment: Human colon carcinoma SW480 cells (carrying K-RasG12V) are implanted into the right flanks of the mice.

- Dosing: When the average tumor volume reaches approximately 50 mm³, treatment begins. This compound is suspended in a vehicle of Cremophor:ethanol:water (1:1:6) and administered orally at 80 mg/kg, for five consecutive days per week, over 17 days.

- Tumor Monitoring: Tumor volumes are measured regularly and calculated using the formula: V = A × B² / 2, where A is the largest diameter and B is the perpendicular diameter.

- Post-Treatment Analysis: After the study, tumors are dissected, fixed, and analyzed by immunohistochemistry (e.g., for ERK phosphorylation or CD31 for blood vessels) and TUNEL assay to detect apoptotic cells.

Chemical Profile & Handling

For researchers working with this compound, here is its core chemical and handling information.

| Property | Description |

|---|---|

| CAS Number | 454453-49-7 [4] [6] [1] |

| Molecular Formula | C₁₄H₉F₄N₅O₄S [4] [5] [6] |

| Molecular Weight | 419.31 g/mol [4] [5] [6] |

| Solubility | DMSO: ≥50 mg/mL (~119 mM) [4] [6]. Ethanol: ~14-40 mg/mL [5] [6]. Water: Insoluble [5] [6]. |

| Storage | Powder should be stored at -20°C; solutions in DMSO are best stored at -80°C for long-term stability [4] [6] [8]. |

Research Significance and Context

This compound holds a key place in the history of Ras inhibitor development.

- Proof of Concept: It was one of the first small molecules to demonstrate that directly and selectively targeting the Ras·GTP state was a viable strategy, overcoming the long-standing challenge of Ras's "undruggable" nature [3].

- Scaffold for Development: While its potency (Ki in the micromolar range) is too weak for clinical use, this compound serves as a crucial scaffold or starting point for the design and development of more potent and selective Ras inhibitors [3].

- Research Tool: It remains a valuable compound for basic research, used to dissect Ras signaling pathways and study the biological consequences of disrupting the Ras-Raf interaction in various cellular and animal models [2] [7].

References

- 1. This compound | Ras-Raf Interaction Inhibitor [medchemexpress.com]

- 2. - Kobe | Ras | CAS 454453-49-7 | Buy 2602 - Kobe from Supplier... 2602 [invivochem.com]

- 3. In silico discovery of small-molecule Ras inhibitors that ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ras | Raf [targetmol.com]

- 5. This compound - Potent Ras Inhibitor for Signaling Research [apexbt.com]

- 6. This compound | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Kobe 2602 - Biochemicals - CAT N°: 16262 [bertin-bioreagent.com]

- 8. | CAS:454453-49-7 | Ras inhibitor | Manufacturer BioCrick kobe 2602 [biocrick.com]

Introduction to Kobe2602 and Its Mechanism

References

- 1. In silico discovery of small-molecule Ras inhibitors that ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ras-Raf Interaction Inhibitor [medchemexpress.com]

- 3. KOBE-2602 | 454453-49-7 [m.chemicalbook.com]

- 4. 3T3 cells - Wikipedia [en.wikipedia.org]

- 5. Growth control in cultured 3T3 fibroblasts. Assays of cell proliferation and demonstration of a growth inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 注重形成:一个基于Cell的检测,以确定一个基因的致癌性 [jove.com]

Application Notes: Kobe2602 in Colony Formation Assays

The soft agar colony formation assay is a cornerstone method for assessing anchorage-independent growth, a hallmark of cellular transformation and cancer. The compound Kobe2602 has been validated in this assay as an effective inhibitor of oncogenic Ras, demonstrating its potential as an anti-cancer therapeutic [1].

Mechanism of Action

This compound, and its analog Kobe0065, are small-molecule inhibitors discovered through in silico screening targeting a unique surface pocket of the active, GTP-bound Ras protein [1]. Their mechanism is two-fold:

- Direct Ras Effector Inhibition: They bind to Ras⋅GTP, competitively inhibiting its interaction with key effector proteins like c-Raf-1. This binding disrupts downstream signaling without affecting the intrinsic kinase activity of Raf [1].

- Multi-Effector Suppression: Treatment with this compound leads to the down-regulation of multiple Ras-driven pathways. In H-rasG12V-transformed NIH 3T3 cells, this results in reduced phosphorylation of MEK/ERK and Akt, as well as decreased levels of active RalA [1].

Quantitative Activity Data

The table below summarizes the key experimental findings for this compound in colony formation and related assays.

| Assay Type | Cell Line / Model | Key Finding | Quantitative Result (IC₅₀ or Effective Dose) |

|---|---|---|---|

| Soft Agar Colony Formation | H-rasG12V-transformed NIH 3T3 | Inhibition of anchorage-independent growth | IC₅₀ ≈ 1.4 μM [1] |

| Soft Agar Colony Formation | NIH 3T3 transformed by activated c-raf-1 | Specificity for Ras-transformed cells | No significant inhibition [1] |

| In Vitro Binding Inhibition | H-Ras⋅GTP and c-Raf-1 RBD | Disruption of Ras-Raf interaction | Kᵢ = 149 ± 55 μM [1] |

| In Vivo Tumor Xenograft | Human colon carcinoma SW480 (K-rasG12V) | Antitumor activity | Effective by oral administration [1] |

Experimental Protocol: Soft Agar Assay with this compound

This protocol is adapted from foundational research on this compound and modern best practices for the soft agar assay [1] [2].

Materials

- Cell Line: H-rasG12V-transformed NIH 3T3 cells (or other Ras-mutant cell line).

- Test Compound: this compound (prepare a stock solution in DMSO; ensure final DMSO concentration is non-cytotoxic, typically <0.1%).

- Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Soft Agar Components:

- Base Agar Layer: 0.5-0.6% agarose in complete culture medium.

- Top Cell Layer: 0.3-0.35% low-melting-point agarose in complete culture medium.

- Equipment: 6-well cell culture plates, water bath (37-42°C), cell culture incubator (37°C, 5% CO₂).

Procedure

Preparation of Base Agar Layer:

- Melt and maintain the 0.6% agarose solution in a 42°C water bath.

- Mix with pre-warmed 2x concentrated culture medium at a 1:1 ratio.

- Quickly add 1.5 mL of this mixture to each well of a 6-well plate to form a base layer.

- Allow the base layer to solidify completely at room temperature under a sterile hood (~30 minutes).

Preparation of Cell-Top Agar Layer with this compound:

- Trypsinize, count, and resuspend the transformed cells in complete medium.

- Prepare the 0.35% low-melting-point agarose solution and keep it at 37°C.

- In a tube, gently mix the cell suspension, molten agarose, and the appropriate concentration of this compound (or vehicle control). A typical cell density is 5,000-10,000 cells per well [1] [2].

- Carefully layer 1.5 mL of this cell-agarose-drug mixture over the solidified base layer in each well.

Incubation and Colony Formation:

- Allow the top layer to solidify at room temperature for 10-15 minutes.

- Transfer the plates to the CO₂ incubator for 2-3 weeks.

- To prevent drying, add 200-300 µL of fresh medium (with or without the corresponding this compound concentration) to the top of the agar layer twice a week.

Staining and Quantification:

- After the incubation period, stain the colonies with 0.005% Crystal Violet or similar viability stain for several hours.

- Count the number of colonies larger than 50-60 µm using an automated colony counter (e.g., GelCount) or manually with a microscope [3] [2].

- Express results as the percentage of colonies formed relative to the vehicle control (DMSO) group.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of this compound.

Soft Agar Assay Workflow

This diagram outlines the key steps in performing the soft agar colony formation assay with this compound treatment.

This compound Inhibition of Ras Signaling

This diagram illustrates the molecular mechanism by which this compound inhibits oncogenic Ras signaling to suppress colony formation.

Key Technical Considerations

- Critical Controls: Always include a vehicle control (DMSO) and a negative control (non-transformed cells, if possible) to validate the assay conditions [2].

- Dose-Response: Perform the assay with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to establish a dose-response curve and calculate an accurate IC₅₀ [1].

- Specificity Testing: To confirm the role of Ras, the assay can be performed in cells transformed by oncogenes downstream of Ras (e.g., activated Raf), which should be resistant to this compound [1].

References

Comprehensive Application Notes and Protocols: Evaluating Kobe2602 in SW480 Xenograft Models for Colorectal Cancer Research

Introduction to Kobe2602 and SW480 Colorectal Cancer Model

This compound is a small-molecule inhibitor that specifically targets the interaction between Ras and Raf proteins, a key signaling axis frequently dysregulated in colorectal cancer (CRC). This compound exhibits its antitumor activity by competitively inhibiting the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 149 μM, thereby disrupting downstream oncogenic signaling pathways. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in CRC models harboring KRAS mutations, which are present in approximately 40-50% of colon carcinomas. [1] [2] [3]

The SW480 cell line is a well-established human colorectal adenocarcinoma model derived from a primary tumor of a 50-year-old male patient. This epithelial cell line retains numerous molecular features relevant for preclinical CRC investigations, including:

- Homozygous KRAS mutation (G12V) in codon 12: GGT (Gly) > GTT (Val)

- TP53 mutations in codon 273 (Arg>His) and codon 309 (Pro>Ser)

- Production of tumor markers including carcinoembryonic antigen (CEA) and keratin

- Moderate tumor growth kinetics with formation of gland-like structures in xenograft models

- Defined apoptotic response profile with increased sensitivity to FAS or TNF-alpha induced apoptosis compared to metastatic counterparts

The SW480 model offers a unique comparative advantage as it was derived from the primary tumor of the same patient from whom the metastatic SW620 cell line was later isolated, enabling studies examining molecular evolution during tumor metastasis. [4] [5]

This compound Mechanism of Action and Key Properties

Molecular Mechanism

This compound functions as a Ras-Raf interaction inhibitor that specifically binds to surface pockets on Ras·GTP in its unique conformation, thereby blocking the association with multiple effector molecules. The compound exhibits the following mechanistic characteristics:

- Competitively inhibits H-Ras·GTP binding to c-Raf-1 RBD (Ras-binding domain)

- Suppresses multiple Ras effector pathways including MEK/ERK, Akt, and RalA

- Inhibits Sos distal site function without affecting GEF domain catalytic activity

- Specifically targets Ras·GTP without significant activity against Ras·GDP

- Disrupts downstream signaling without direct inhibition of Raf kinase activity

The binding mode of this compound was confirmed through NMR structure analysis of the compound complexed with H-Ras·GTP, validating its insertion into surface pockets of Ras·GTP and providing a molecular basis for its inhibitory effects. [3]

Biochemical and Pharmacological Properties

Table 1: Key Properties of this compound

| Property | Specification | Experimental Context |

|---|---|---|

| Molecular Formula | C₁₄H₉F₄N₅O₄S | Chemical identifier |

| Molecular Weight | 419.31 g/mol | Chemical property |

| CAS Number | 454453-49-7 | Chemical identifier |

| Ki Value | 149 ± 55 μM | Ras-Raf interaction inhibition [3] |

| Cellular IC₅₀ | ~10 μM | Ras-Raf binding inhibition in NIH 3T3 cells [3] |

| Antitumor Activity | 80 mg/kg (oral) | Effective dose in SW480 xenograft model [3] |

In Vivo Efficacy Data in SW480 Xenograft Models

Key Findings from Preclinical Studies

This compound has demonstrated significant antitumor efficacy in SW480 xenograft models through oral administration. In a pivotal study, female athymic nude mice (6-8 weeks old) bearing SW480 xenografts were treated with this compound at a dose of 80 mg/kg administered orally for five consecutive days per week over 17 days. This treatment regimen resulted in significant inhibition of tumor growth, confirming the compound's ability to target the K-RasG12V-driven signaling pathway in this colorectal cancer model. The study established proof-of-concept for targeting Ras·GTP interactions as a viable therapeutic strategy in KRAS-mutant colorectal cancer. [2] [3]

Comparative Efficacy Data

Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Models

| Parameter | This compound | Control | Experimental Details |

|---|---|---|---|

| Dosage | 80 mg/kg | Vehicle | Oral administration, 5 days/week |

| Treatment Duration | 17 days | 17 days | Female athymic nude mice (6-8 weeks) |

| Tumor Growth | Significant inhibition | Progressive growth | SW480 cells carry K-RasG12V mutation [3] |

| Pathway Inhibition | MEK/ERK, Akt, RalA | Active signaling | Downstream Ras effectors suppressed [3] |

| Cellular IC₅₀ | 1.4 μM (colony formation) | N/A | H-rasG12V-transformed NIH 3T3 cells [3] |

Experimental Protocols

SW480 Cell Culture Maintenance

4.1.1 Culture Conditions

- Culture Medium: Ham's F12 supplemented with 10% FBS, 1.0 mM stable glutamine, 1.0 mM sodium pyruvate, and 1.1 g/L NaHCO₃

- Subculturing: Remove old medium and wash cells with PBS lacking calcium and magnesium. For T25 flasks, use 3-5 ml PBS, then cover cells completely with 1-2 ml Accutase. Incubate at room temperature for 8-10 minutes to detach cells. After incubation, resuspend cells in 10 ml medium, centrifuge at 300×g for 3 minutes, discard supernatant, and resuspend in fresh medium before transferring to new flasks.

- Seeding Density: 1 × 10⁴ cells/cm²

- Doubling Time: 20-25 hours

- Fluid Renewal: 1-2 times per week

- Post-Thaw Recovery: Plate at 5 × 10⁴ cells/cm² and allow recovery for at least 24 hours before experiments

- Quality Control: Regularly test for mycoplasma contamination using both PCR-based assays and luminescence-based detection methods [4]

4.1.2 In Vitro Assessment of this compound Activity

Inhibition of Ras-Raf Binding

- Seed NIH 3T3 cells transiently expressing H-RasG12V at 70% confluence

- Treat with this compound (2-20 μM) for 1 hour

- Lyse cells and perform immunoprecipitation with c-Raf-1 antibody

- Analyze H-Ras association by Western blotting

- Expected outcome: Dose-dependent reduction in c-Raf-1 associated with H-RasG12V with IC₅₀ of approximately 10 μM [3]

Anchorage-Independent Proliferation (Soft Agar Assay)

- Prepare base layer of 0.5% agar in complete medium in 6-well plates

- Suspend H-rasG12V-transformed NIH 3T3 cells (5,000 cells/well) in 0.35% agar with this compound (0.1-20 μM)

- Incubate for 2-3 weeks at 37°C with periodic feeding

- Stain colonies with crystal violet and count

- Expected outcome: Dose-dependent inhibition of colony formation with IC₅₀ of 1.4 μM [3]

SW480 Xenograft Model Development

Diagram 1: Experimental workflow for SW480 xenograft model development and this compound evaluation

4.2.1 Cell Preparation and Injection

- Cell Culture: Maintain SW480 cells in Ham's F12 medium with 10% FBS under standard conditions (37°C, 5% CO₂)

- Harvesting: Culture cells to 80% confluence, wash with PBS, and detach using Accutase

- Cell Counting: Count viable cells using Trypan blue exclusion, ensuring >90% viability

- Preparation for Injection: Resuspend cells in sterile PBS at a concentration of 2.5 × 10⁷ cells/ml (for 100 μl injection volume containing 2.5 × 10⁶ cells)

- Animal Considerations: Use 6-8 week old female athymic nude mice, acclimatized for at least one week prior to injection

- Injection Technique: Subcutaneously inject 100 μl of cell suspension into the sacral region using a 27-gauge needle

- Tumor Monitoring: Palpate for tumor formation beginning 10-14 days post-injection [4] [6]

4.2.2 Treatment Protocol

- Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (5-8 mice per group) to ensure similar mean tumor volumes across groups

- Formulation: Prepare this compound fresh daily in appropriate vehicle (e.g., 2% DMSO + 98% PBS or similar)

- Dosing Regimen: Administer 80 mg/kg this compound or vehicle control via oral gavage five consecutive days per week for 17 days

- Tumor Measurement: Measure tumor dimensions 2-3 times weekly using digital calipers

- Tumor Volume Calculation: Apply the formula: Volume = (Length × Width²) / 2

- Body Weight Monitoring: Record body weight twice weekly to monitor potential toxicity

- Endpoint Criteria: Euthanize animals when tumors exceed 2000 mm³ or at study completion (17 days) [3]

Tissue Collection and Analysis

4.3.1 Necropsy and Sample Collection

- Euthanasia: Perform CO₂ asphyxiation or other approved method following institutional guidelines

- Blood Collection: Collect blood via cardiac puncture, allow to clot, and centrifuge at 14,000 RPM for 15 minutes to obtain serum

- Tumor Excision: Carefully dissect tumors, record weights and images

- Tissue Division: Divide each tumor into multiple aliquots for:

- Snap-freezing in liquid nitrogen for molecular analyses

- Fixation in 10% neutral buffered formalin for histology

- Preservation in RNAlater for RNA studies

- Organ Collection: Harvest key organs (liver, lungs, kidneys) for potential toxicity assessment

4.3.2 Molecular Analysis of Tumor Tissues

Western Blot Analysis

- Prepare protein lysates from snap-frozen tumor tissues using RIPA buffer with protease and phosphatase inhibitors

- Separate proteins (50-70 μg) by SDS-PAGE on 8-16% Tris-glycine gels

- Transfer to PVDF membranes and block with 5% non-fat milk

- Incubate with primary antibodies against:

- Phospho-MEK and phospho-ERK (downstream Ras signaling)

- Phospho-Akt (PI3K pathway indicator)

- RalA (alternative Ras effector)

- β-catenin, c-Myc, cyclin D1 (Wnt/β-catenin pathway markers)

- Cleaved caspase-3 and PARP (apoptosis markers)

- Detect using appropriate HRP-conjugated secondary antibodies and chemiluminescence

- Normalize using β-actin or GAPDH as loading controls [3] [7]

Immunohistochemical Analysis

- Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours

- Embed in paraffin and section at 4-5 μm thickness

- Deparaffinize and rehydrate through xylene and graded alcohol series

- Perform antigen retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0)

- Block endogenous peroxidase activity with 3% H₂O₂

- Incubate with primary antibodies against:

- Ki-67 or PCNA (proliferation markers)

- Cleaved caspase-3 (apoptosis marker)

- CD31 (vascular endothelial marker)

- Visualize using appropriate detection systems (e.g., HRP-based) and counterstain with hematoxylin

- Quantify staining using image analysis software [7]

Data Analysis and Interpretation

Efficacy Evaluation Metrics

Table 3: Key Parameters for Evaluating this compound Efficacy in SW480 Xenografts

| Parameter | Calculation Method | Interpretation |

|---|

| Tumor Volume Inhibition | (1 - T/C) × 100 T: Mean tumor volume, treatment group C: Mean tumor volume, control group | >50% considered significant antitumor activity | | Tumor Growth Inhibition (TGI) | (1 - ΔT/ΔC) × 100 ΔT: Change in mean tumor volume, treatment ΔC: Change in mean tumor volume, control | Primary efficacy endpoint | | Body Weight Change | (Final weight - Initial weight) / Initial weight × 100 | >20% decrease indicates potential toxicity | | Target Modulation | Reduction in pERK, pAkt, and RalA levels by Western blot | Confirmation of on-target activity |

Statistical Analysis

- Group Size: Use 5-8 animals per group to ensure adequate statistical power

- Data Presentation: Express continuous data as mean ± standard deviation or standard error of the mean

- Statistical Tests: Apply appropriate tests based on data distribution:

- Student's t-test for comparing two groups

- One-way ANOVA with post-hoc tests for multiple group comparisons

- Repeated measures ANOVA for longitudinal tumor volume data

- Significance Level: Set at p < 0.05 for statistical significance

- Software: Utilize GraphPad Prism, SPSS, or R for statistical analysis and graph generation

Troubleshooting and Optimization

Common Technical Challenges

- Poor Tumor Take Rate: Ensure cell viability >90% before injection, use early passage cells (<20 passages), and maintain consistent injection technique

- Variable Tumor Growth: Implement strict randomization procedures based on initial tumor volumes, and ensure consistent animal handling across groups

- Tumor Ulceration: Monitor tumors daily, and euthanize animals if ulceration exceeds institutional limits

- Unexpected Toxicity: Conduct a pilot dose-ranging study if previously untested formulations are used, and monitor body weight and clinical signs closely

Protocol Optimization Tips

- Dosing Optimization: Consider testing multiple dosing regimens (e.g., 50, 80, 100 mg/kg) if significant efficacy is observed but accompanied by toxicity

- Combination Studies: Explore synergistic effects by combining this compound with standard chemotherapeutic agents (e.g., 5-fluorouracil, oxaliplatin) or targeted therapies

- Advanced Imaging: Incorporate in vivo imaging techniques (e.g., bioluminescence) if using engineered SW480 cells expressing luciferase for more precise tumor monitoring

Conclusion

The SW480 xenograft model provides a clinically relevant platform for evaluating the efficacy of this compound against KRAS-mutant colorectal cancer. The protocols outlined in this document provide a comprehensive framework for conducting these studies, from proper cell culture maintenance through in vivo efficacy assessment and molecular analysis. The demonstrated efficacy of this compound in this model system, via oral administration at 80 mg/kg, highlights its potential as a therapeutic candidate for targeting Ras-driven cancers and supports further investigation of this compound class.

References

- 1. This compound | Ras | Raf [targetmol.com]

- 2. This compound | Ras-Raf Interaction Inhibitor [medchemexpress.com]

- 3. In silico discovery of small-molecule Ras inhibitors that ... [pmc.ncbi.nlm.nih.gov]

- 4. - SW 480 Cells [cytion.com]

- 5. SW480 Xenograft Model [altogenlabs.com]

- 6. Molecular signatures of xenograft colorectal cancer in mice ... [pmc.ncbi.nlm.nih.gov]

- 7. Silibinin Suppresses Growth of Human Colorectal Carcinoma ... [pmc.ncbi.nlm.nih.gov]

Chemical Properties and Solubility of Kobe2602

Kobe2602 is a selective Ras inhibitor that blocks H-Ras GTP binding to c-Raf-1 with a Ki of 149 µM [1] [2] [3]. Its molecular weight is 419.31 g/mol, and its CAS number is 454453-49-7 [1] [2] [3].

The solubility of this compound has been characterized in common laboratory solvents, summarized in the table below.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| DMSO | 84 mg/mL [1] / ≥17 mg/mL [3] | 200.32 mM [1] | Use fresh, moisture-absorbing DMSO reduces solubility [1] [2]. |

| Ethanol | 40 mg/mL [1] / ≥17.53 mg/mL [3] | ~95.4 mM (for 40 mg/mL) | Specific molar concentration not provided in sources. |

| Water | Insoluble [1] [3] | - | - |

Experimental Protocols

Preparing a 10 mM DMSO Stock Solution

This protocol is a standard method for preparing a concentrated stock solution suitable for cell-based assays.

- Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass of this compound.

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass (mg) = 0.01 mol/L × 0.001 L × 419.31 g/mol = 4.193 mg

- Weigh Compound: Accurately weigh out 4.193 mg of this compound powder.

- Dissolve in DMSO: Transfer the powder to a sterile vial and add 1 mL of fresh, high-quality DMSO.

- Mix Thoroughly: Vortex or sonicate the mixture briefly to ensure complete dissolution, yielding a clear 10 mM stock solution.

- Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C [1] [3].

Preparing a Homogeneous Suspension for In Vivo Studies

For in vivo administration where water is not suitable, a suspension can be prepared using a carrier like carboxymethyl cellulose sodium salt (CMC-Na) [1] [2].

- Prepare Carrier Solution: Prepare a suitable concentration of CMC-Na solution in water (e.g., 0.5-1% w/v).

- Add Compound: Add 5 mg of this compound powder per 1 mL of CMC-Na solution.

- Mix Thoroughly: Mix vigorously using a vortex mixer or homogenizer to obtain a homogeneous suspension with a final concentration of ≥5 mg/mL [1] [2].

Critical Experimental Design Considerations

- Solvent Cytotoxicity: When using stock solutions in cell culture, the final concentration of the solvent in the medium is critical. A 2025 study recommends keeping the final DMSO concentration at or below 0.3125% (v/v) to minimize solvent-induced cytotoxicity in most cancer cell lines [4]. Always include solvent-only controls in experimental designs.

- Cell Seeding Density: The same 2025 study identified that a cell density of 2000 cells per well in a 96-well plate provided consistent and linear results for MTT assays across multiple cancer cell lines and time points (24, 48, 72 hours) [4].

- Solvent Selection: DMSO is generally the preferred solvent for this compound due to its high solubility and relatively lower cytotoxicity profile compared to ethanol. Studies on various biological models have reported that ethanol can impair cellular signaling and growth at low concentrations, while DMSO is better tolerated [4] [5] [6].

The following diagram illustrates the workflow for preparing and using this compound in different experimental contexts.

Troubleshooting and Best Practices

- Precipitation: If precipitation occurs after diluting the DMSO stock into aqueous buffers or culture medium, ensure the stock solution is fresh and consider adding the stock to the medium while vortexing to improve mixing.

- Biological Activity: this compound has demonstrated efficacy in cell-based assays, with one study reporting an IC₅₀ of 1.4 µM for colony formation inhibition in NIH 3T3 cells transfected with H-rasG12V. In mouse xenograft models, administration of 80 mg/kg inhibited tumor growth by 40-50% [3].

- Solution Stability: For in vitro studies, prepare fresh stock solutions frequently. While the solid powder is stable for up to 3 years when stored at -20°C, long-term storage of dissolved stock solutions is not recommended [1] [3].

References

- 1. This compound | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | ≥99%(HPLC) | Selleck | Ras 阻害剤 [selleck.co.jp]

- 3. This compound - Potent Ras Inhibitor for Signaling Research [apexbt.com]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of ... [mdpi.com]

- 5. Differential Effects of Two Widely Used Solvents, DMSO ... [pmc.ncbi.nlm.nih.gov]

- 6. Low concentrations of ethanol but not of dimethyl sulfoxide ... [pubmed.ncbi.nlm.nih.gov]

kobe2602 stock solution preparation

Kobe2602 Solution Preparation Data

The table below summarizes the solubility data and stock solution preparation information for this compound from supplier websites.

| Parameter | Details |

|---|---|

| Molecular Weight | 419.31 g/mol [1] [2] |

| Solubility in DMSO | 84 mg/mL (200.32 mM) [1] |

| Solubility in Ethanol | 14 mg/mL [2] to 40 mg/mL [1] |

| Solubility in Water | Insoluble [1] [2] |

| Recommended Stock Concentration | 5 mg/mL (homogeneous suspension in 1% CMC-Na) for in vivo studies [1] |

| Storage & Stability | Store at -20°C as a powder; using fresh, dry DMSO is recommended for solubility [1] [2] |

Key Experimental Protocols & Data

This compound has been characterized in several biological assays. The following table outlines the experimental findings, though full methodological details are not provided in the search results.

| Experiment / Assay | Reported Finding / Activity | Key Parameters (if available) |

|---|---|---|

| In vitro Ras-Raf Binding Inhibition | Ki = 149 µM [1] [2] [3] | Biochemical assay measuring blockade of H-Ras GTP binding to c-Raf-1 [1]. |

| Cell-Based Ras-Raf Binding Inhibition | IC₅₀ ≈ 10 µM [2] | Dose-dependent inhibition in NIH 3T3 cells [2]. |

| Downstream Signaling Suppression | Effective suppression of MEK & ERK phosphorylation [2] | 20 µM concentration in NIH 3T3 cells [2]. |

| Colony Formation Inhibition | IC₅₀ = 1.4 µM [2] [3] | In NIH 3T3 cells transfected with H-rasG12V [2]. |

| Antitumor Activity *In Vivo* | 40-50% tumor growth inhibition [2] [3] | 80 mg/kg oral dose in mice bearing SW480 xenografts [2] [3]. |

RAS Signaling Pathway & this compound Mechanism

This compound functions as a selective Ras inhibitor. It acts by blocking the interaction between active, GTP-bound Ras and its key downstream effector, c-Raf-1 [1] [3]. This disruption prevents the activation of the canonical MAPK signaling cascade (Ras-RAF-MEK-ERK), a pathway critically involved in cell growth, differentiation, and survival [4] [5]. The following diagram illustrates this pathway and the point of inhibition by this compound.

Important Notes for Researchers

- Solubility Considerations: this compound is insoluble in water. For in vitro cellular assays, DMSO is the recommended solvent. The suppliers note that moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO for preparing stock solutions [1] [2].

- For In Vivo Studies: The protocol for animal studies involves creating a homogeneous suspension using a 1% CMC-Na (carboxymethyl cellulose sodium) solution, with a concentration of ≥5 mg/mL [1].

- Handling and Storage: The compound should be stored as a powder at -20°C. While long-term storage of the powder is stable, it is generally not recommended to store stock solutions for extended periods [1] [2].

References

- 1. This compound | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - Potent Ras Inhibitor for Signaling Research [apexbt.com]

- 3. Kobe 2602 - Biochemicals - CAT N°: 16262 [bertin-bioreagent.com]

- 4. Structural insights, regulation, and recent advances of RAS ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CRAF kinase in anti-cancer therapy: progress and ... [molecular-cancer.biomedcentral.com]

Comprehensive Guide to Kobe2602: Storage, Handling, and Experimental Protocols

Product Information and Specifications

Kobe2602 is a novel small-molecule compound identified for its ability to inhibit critical protein-protein interactions. Its primary documented mechanisms of action include:

- Ras-Raf Inhibition: It competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD (Ras-binding domain) with a Ki value of 149 ± 55 μM, discovered through structure-based drug design (SBDD) [1].

- Anti-Ebola Activity: It disrupts the interaction between the Ebola virus protein VP30 and the nucleoprotein (NP), thereby inhibiting viral transcription and replication. It exhibits an EC₅₀ of 1 μM when used alone, which can be synergistically enhanced to 351 nM when combined with another compound, Embelin, in a 4:1 ratio [2].

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 454453-49-7 [3] [4] [1] |

| Molecular Formula | C₁₄H₉F₄N₅O₄S [3] [4] [1] |

| Molecular Weight | 419.31 g/mol [3] [4] [1] |

| Purity | ≥98% [4] |

| Solubility (DMSO) | 15 mg/mL [4] |

| Physical Form | Solid (powder) [3] |

Storage and Handling Conditions

Proper storage is critical for maintaining the stability and efficacy of this compound. Adherence to the following conditions is mandatory.

Storage Specifications

Table 2: this compound Storage Conditions and Stability

| Form | Short-Term Storage | Long-Term Storage | Recommended Shelf Life |

|---|---|---|---|

| Powder | -20°C [3] [1] | -20°C for up to 24 months (2 years) [1] | 24 months at -20°C [1] |

| Solution in DMSO | 4°C for up to 2 weeks [1] | -80°C for up to 6 months [1] | 6 months at -80°C [1] |

- Container: Keep the product vial tightly sealed at all times to prevent moisture absorption and degradation [1].

- Environment: Store in a cool, well-ventilated area away from direct sunlight and ignition sources [3].

- Handling Precautions: this compound is harmful if swallowed (H302) and very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid dust formation and inhalation [3].

Solution Preparation and Aliquotting

For optimal stability of stock solutions, follow this protocol:

- Preparation: Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation [1].

- Solvent: Use anhydrous DMSO to prepare stock solutions.

- Aliquotting: Immediately upon preparation, aliquot the stock solution into tightly sealed vials. This avoids repeated freeze-thaw cycles and exposure to temperature fluctuations [1].

- Storage of Aliquots: Store aliquots at -20°C for use within one month, or at -80°C for long-term storage up to 6 months [1].

The following workflow outlines the optimal handling and storage procedures for this compound, from receipt to experimental use, ensuring compound stability and researcher safety.

Experimental Protocols

This compound has been utilized in key assays to evaluate its efficacy. Below are detailed methodologies for its application in disrupting the Ebola VP30-NP interaction, a well-documented use case.

High-Throughput Screening via Fluorescence Polarization Assay (FPA)

This protocol is adapted from the study that identified this compound as an inhibitor of the Ebola VP30/NP interaction [2].

Principle: The assay measures the change in polarization of a fluorescently-labeled NP peptide when bound to the VP30 protein. Inhibitors like this compound disrupt this binding, leading to a decrease in polarization.

Materials:

- VP30110–272 protein: Purified Ebola VP30 protein (amino acids 110-272) [2].

- NP-FITC peptide: A peptide derived from the Ebola nucleoprotein, labeled with FITC fluorescein [2].

- Assay Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.0 [2].

- Equipment: Plate reader capable of fluorescence polarization measurements (e.g., Tecan Spark) [2].

Procedure:

- Prepare Reaction Mixture: In a 96-well plate, mix:

- 50 µL of VP30 protein (final concentration 15.36 µM)

- 1 µL of this compound (final concentration 100 µM) or DMSO as a negative control [2].

- Incubate: Allow the mixture to incubate for at least 10 minutes at room temperature to let the compound interact with the protein [2].

- Add Tracer: Add 50 µL of NP-FITC peptide (final concentration 0.3 µM) to each well [2].

- Final Incubation: Incubate the plate for 30 minutes [2].

- Measure Polarization: Read the FP signals using an excitation wavelength of 485 nm and an emission wavelength of 528 nm [2].

- Data Analysis: Calculate the inhibition rate relative to the DMSO control. Active compounds are typically identified using a composite evaluation of inhibition rate and Z-score (where |Z| > 4 indicates a significant hit) [2].

Dose-Response and IC₅₀ Determination

To quantify the potency of this compound, a dose-dependent competitive binding assay is performed.

Procedure:

- Serial Dilution: Prepare a series of twofold serial dilutions of this compound in DMSO [2].

- Assay Setup: Repeat the FPA protocol (Steps 1-5 above) using the different concentrations of this compound.

- Curve Fitting: Plot the fluorescence polarization signal (or the calculated % inhibition) against the logarithm of the compound concentration. Fit the data using non-linear regression analysis in software such as GraphPad Prism 8.0.2 to determine the IC₅₀ value (the concentration that gives half-maximal inhibition) [2].

The experimental workflow for identifying and validating this compound as an inhibitor of the Ebola VP30-NP protein interaction is visualized below, from initial screening to final confirmation.

Safety and Disposal

- Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [3].

- Precautionary Measures: Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling. Avoid release to the environment [3].

- Waste Disposal: Collect spillage and dispose of contents/container in accordance with all local, regional, and national regulations at an approved waste disposal plant [3].

References

Application Notes and Protocols for Targeting MEK, ERK, and AKT in Cancer Signaling Pathways

Introduction to the Signaling Pathways

The Ras/Raf/MEK/ERK and PI3K/PTEN/AKT signaling cascades are critical regulators of essential cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous cancers, making them prime targets for therapeutic intervention [1] [2].

The MEK/ERK cascade is a three-tiered kinase pathway where signals are transmitted from the cell surface to the nucleus. Upon activation by mutations such as in BRAFV600E, the pathway becomes constitutively active, leading to uncontrolled cell growth [3]. The AKT pathway, often activated by upstream signals like PI3K or mutations in PTEN, serves as a crucial survival mechanism for cancer cells [4] [5]. Cross-talk and feedback loops between these pathways can lead to resistance when a single pathway is targeted, underscoring the importance of combination therapies and precise monitoring of pathway activity [2] [3].

Key Therapeutic Targets and Inhibitors

Targeted inhibition of key nodes within these pathways has demonstrated significant clinical success. The tables below summarize the core components and established inhibitors.

Table 1: Core Components of the MEK/ERK and AKT Pathways

| Pathway | Key Components | Function | Common Mutations in Cancer |

|---|---|---|---|

| MEK/ERK | Ras (KRAS, NRAS, HRAS) | GTPase; upstream activator of Raf | ~30% of all cancers [1] |

| Raf (ARAF, BRAF, CRAF) | Serine/Threonine kinase (MAP3K) | BRAF in ~8% of cancers (e.g., V600E) [1] [6] | |

| MEK1/2 (MAP2K) | Dual-specificity kinase (MAPKK) | ~1% of cancers [1] | |

| ERK1/2 (MAPK) | Serine/Threonine kinase; pathway effector | Less frequent [1] | |

| AKT | PI3K | Lipid kinase; generates PIP3 | Common (e.g., PIK3CA mutations) [4] |

| PTEN | Phosphatase; negative regulator of AKT | Frequently lost [4] [2] | |

| AKT1/2/3 (PKB) | Serine/Threonine kinase; central pathway node | Frequently dysregulated [4] [5] |

Table 2: Clinically Approved and Preclinical Inhibitors

| Target | Inhibitor (Example) | Mechanism of Action | Key Clinical/Preclinical Data |

|---|

| MEK1/2 | Trametinib | Allosteric, non-ATP-competitive inhibitor | - IC50: MEK1: 0.7 nM; MEK2: 0.9 nM [7]

- PFS: 4.8 mo vs 1.5 mo with chemo in melanoma [7] | | MEK1/2 | Cobimetinib | Allosteric inhibitor | - IC50: MEK1: 0.95 nM [7]

- Used in combination with BRAF inhibitors [7] | | BRAFV600E | Dabrafenib | ATP-competitive inhibitor | - Used in combo with Trametinib; PFS: 9.4 mo [3] | | AKT | MK-2206 | Allosteric pan-AKT inhibitor | - Used preclinically to induce apoptosis in proximal tubule epithelial cells (PTEC) [8] |

Experimental Protocols for Pathway Analysis

Protocol: Quantifying ERK Kinase Activity in Cell Lysates

This protocol utilizes a differential peptide-based biosensor array to directly and quantitatively measure active ERK in cell lysates, providing a superior alternative to Western blotting [6].

Workflow Overview:

Materials:

- Cell Lines: MDA-MB-231, A375, A549, or other relevant cancer lines.

- Treatments: Pathway modulators (e.g., 10-50 µM U0126 (MEK inhibitor), 100 ng/mL EGF (ERK activator), 1 µg/mL Anisomycin (JNK/p38 activator)) [6].

- SOX-Peptide Sensor Array: Sub-D, MEF2A, NFAT4, Sub-F peptides [6].

- Lysis Buffer: To preserve native phosphorylation states (e.g., containing phosphatase and protease inhibitors).

Procedure:

Cell Treatment and Lysis:

- Culture cells and serum-starve for 24 hours.

- Treat cells with desired modulators (e.g., U0126 for 2 hours, EGF for 15 minutes).

- Lyse cells using a suitable lysis buffer. Clarify lysates by centrifugation (14,000 x g, 10 min, 4°C).

- Determine protein concentration of the supernatant.

Kinase Reaction:

- Incubate 7 µg of total cell lysate per well with the individual SOX-peptide sensors in a kinase reaction buffer (containing ATP and Mg²⁺) [6].

- Run reactions in at least quadruplicate.

Fluorescence Measurement:

- Monitor fluorescence emission over time (e.g., for 30-60 minutes) using a plate reader.

- Record the fluorescence intensity and calculate the reaction rate for each peptide sensor.

Data Analysis:

- Use multivariate data (e.g., delta fluorescence values, rate constants) for chemometric analysis with Linear Discriminant Analysis (LDA) or similar tools (e.g., XLSTAT) [6].

- Compare the fingerprint of your sample to a calibration regression model trained on samples with known ERK activity (e.g., U0126-treated as a low-activity reference) to quantify the amount of active ERK.

Applications:

- Directly measure ERK activity, not just phosphorylation levels.

- Profile pathway dynamics in response to single or combination therapies.

- Identify reactivation of ERK signaling as a mechanism of drug resistance [6].

Protocol: Assessing Apoptosis via AKT Inhibition

This protocol outlines methods to investigate cell apoptosis resulting from AKT pathway downregulation, linking it to the FOXO and BIM mitochondrial pathway [8].

Materials:

- Cell Line: Human Kidney Proximal Tubule Clone-8 (HKC-8) or other relevant cell lines [8].

- Reagents: Fatty-acid-free Bovine Serum Albumin (BSA) to model albumin overload, MK-2206 (AKT inhibitor) [8].

- Plasmids: Constitutively Active (CA) Akt, mutant Foxo1 (AAA), mutant Foxo3 (FLAG-FOXO3 6A) [8].

- Antibodies: pSer473-Akt, total Akt, BIM, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3.

Procedure:

In-vitro Modeling of Proteinuric Stress/AKT Inhibition:

- Culture HKC-8 cells and pre-treat with serum-free media for 16 hours.

- Induce stress by incubating cells with 10-30 mg/mL fatty-acid-free BSA for 24-48 hours to model AKT downregulation [8].

- For inhibition, co-treat cells with 1 µM MK-2206 (AKT inhibitor) during the BSA overload.

Genetic Manipulation:

- Transfect cells with constitutively active Akt plasmid 24 hours prior to BSA overload to rescue the phenotype.

- Transfect with mutant Foxo1/Foxo3 plasmids (which cannot be phosphorylated/inactivated by Akt) to confirm their role in apoptosis.

Apoptosis Assay (Caspase-3 Activity):

- Lyse treated cells and incubate lysates with a caspase-3 fluorogenic substrate.

- Measure fluorescence (Ex/Em ~400/505 nm) to quantify caspase-3 activity as a marker of apoptosis [8].

Western Blot Analysis:

- Resolve proteins from total cell lysates, or cytoplasmic and nuclear fractions, by SDS-PAGE.

- Probe with specific antibodies to detect:

- AKT Inactivation: Decreased pSer473-Akt levels.

- FOXO Activation: Nuclear translocation of Foxo1 (via fractionation or immunofluorescence).

- Mitochondrial Apoptosis: Increased levels of BIM, Bax translocation to mitochondria, and release of Cytochrome c into the cytosol.

- Apoptosis Execution: Cleavage of Caspase-9 and Caspase-3.

Applications:

- Elucidate the mechanism of cell death following AKT pathway suppression.

- Validate the functional role of downstream effectors like FOXO and BIM.

- Investigate resistance mechanisms in cancer cells or off-target effects in healthy tissues.

Pathway Diagrams and Interactions

The following diagrams illustrate the core signaling pathways and the points of therapeutic intervention.

MEK/ERK Signaling Cascade and Inhibition:

AKT Signaling Pathway and Regulatory Network:

Data Analysis and Interpretation

- Mathematical Modeling: Computational models based on mass action kinetics and ordinary differential equations (ODEs) can simulate the dynamics of the BRAF-MEK-ERK cascade under inhibition. These models help predict synergistic drug combinations, explain the emergence of resistance (e.g., via BRAFV600E amplification), and optimize dosing schedules [3].

- Machine Learning in Drug Discovery: Iterative optimization of chemical similarity models (e.g., Evolutionary Chemical Binding Similarity - ECBS) using experimental validation data can enhance the identification of novel, structurally distinct MEK inhibitors, helping to overcome scaffold limitations in virtual screening [9].

Troubleshooting and Best Practices

- Specificity of Inhibitors: Always include appropriate controls to account for off-target effects. For example, Dasatinib, a Src family kinase inhibitor, can also inhibit Raf-1, potentially confounding results [2].

- Measuring Activity vs. Phosphorylation: While Western blotting for phosphorylated ERK (p-ERK) is common, it does not directly measure kinase activity. Techniques like the peptide-based biosensor array provide a more functional readout [6].

- Pathway Cross-talk: Be aware that inhibition of one pathway can activate another. For instance, AKT can phosphorylate and inhibit Raf, meaning that PI3K/AKT inhibition can paradoxically activate the MEK/ERK pathway [2]. Monitoring both pathways in combination studies is crucial.

References

- 1. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 2. Roles of the RAF/ mek / erk in cell growth, malignant... pathway [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying ERK activity in response to inhibition of the ... [nature.com]

- 4. Review article The mechanism of AKT activation in cancer [sciencedirect.com]

- 5. AKT and DUBs: a bidirectional relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of ERK Kinase Activity in Biological Samples ... [pmc.ncbi.nlm.nih.gov]

- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downregulation of Akt induces proximal tubule epithelial ... [nature.com]

- 9. Iterative machine learning-based chemical similarity ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Research Application Note: Kobe2602 as a Ras-Raf Interaction Inhibitor in Antitumor Research

Introduction to RAS Targeting and Kobe2602

The RAS family of proteins (HRAS, KRAS, and NRAS) represents one of the most frequently mutated oncogene families in human cancer, with approximately 30% of human tumors harboring RAS mutations and nearly 100% of pancreatic cancers exhibiting these mutations [1]. Despite decades of research, RAS proteins were long considered "undruggable" due to their lack of deep pockets for small molecule inhibitor binding and picomolar affinity for GTP, which exists at millimolar concentrations in cells [1] [2]. This compound (chemical name: 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide) emerged from groundbreaking research that employed computational screening of virtual compound libraries targeting newly identified surface pockets on RAS•GTP [3]. This compound represents one of the first successful implementations of structure-based drug design for directly targeting RAS, opening new avenues for therapeutic intervention in RAS-driven cancers.

This compound functions as a Ras-Raf interaction inhibitor that binds to the unique conformation of RAS•GTP, blocking its interaction with effector proteins including c-Raf-1 [3]. With a reported Kᵢ value of 149 μM for inhibiting H-Ras•GTP binding to c-Raf-1 RBD, this compound effectively disrupts RAS signaling pathways and exhibits antitumor activity in both cell culture and xenograft models [4] [3]. This application note provides detailed protocols and data for implementing this compound in experimental models of RAS-driven tumors, offering researchers a comprehensive resource for investigating RAS signaling and therapeutic targeting.

Experimental Data and Results Summary

Quantitative Profile of this compound Biological Activity

Table 1: Comprehensive Summary of this compound Experimental Data

| Assay Type | Experimental System | Key Parameters | Results | Significance |

|---|---|---|---|---|

| Binding Affinity | In vitro Ras-Raf binding | Kᵢ = 149 ± 55 μM [3] | Competitive inhibition of H-Ras•GTP to c-Raf-1 RBD | Confirms direct mechanism of action |

| Cellular Inhibition | NIH 3T3 cells expressing H-RasG12V | IC₅₀ ≈ 10 μM [3] [5] | Dose-dependent reduction of c-Raf-1 association with H-RasG12V | Demonstrates cellular activity |

| Pathway Modulation | NIH 3T3 cells + H-RasG12V | 20 μM treatment [4] [3] | Inhibition of MEK/ERK phosphorylation; Reduced Akt and RalA•GTP | Blocks multiple Ras effector pathways |

| Proliferation Inhibition | H-rasG12V-transformed NIH 3T3 cells | IC₅₀ = 1.4 μM (soft agar) [3] [5] | Inhibition of anchorage-independent growth | Targets transformed phenotype |

| In Vivo Efficacy | SW480 xenograft (K-rasG12V) in nude mice | 80 mg/kg oral; 5 days/week for 17 days [3] | 40-50% tumor growth inhibition [4] [5] | Demonstrates oral bioavailability and efficacy |

Additional Experimental Observations

This compound exhibits broad specificity across multiple RAS-driven cancer cell lines beyond the models highlighted in Table 1. Research demonstrates activity against PANC-1 (K-rasG12V), HT1080 (N-rasQ61L), and HCT116 (H-rasG13D) cells [5]. The compound shows selective inhibition toward RAS•GTP without affecting RAS•GDP, enabling precise targeting of the activated form of RAS [3]. Furthermore, this compound disrupts not only the Raf-MEK-ERK pathway but also parallel effector pathways including PI3K-Akt and RalGDS, indicating broad disruption of RAS signaling networks [3].

Detailed Experimental Protocols

In Vitro Cellular Assay Protocols

3.1.1 Ras-Raf Binding Inhibition Assay

This protocol measures the compound's ability to disrupt the interaction between activated RAS and its key effector c-Raf-1 in cellular systems.

- Cell Lines: NIH 3T3 cells transiently expressing H-RasG12V or K-RasG12V [3]

- Compound Treatment:

- Prepare this compound stock solution at 10 mM in DMSO

- Treat cells at concentrations ranging from 2-20 μM

- Incubation time: 1 hour [4]

- Lysis and Immunoprecipitation:

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors

- Perform immunoprecipitation with anti-Ras antibody

- Use c-Raf-1 RBD (Ras-binding domain) agarose for pull-down assays [3]

- Detection and Analysis:

- Analyze by Western blot using anti-c-Raf-1 antibody

- Quantify band intensity using densitometry software

- Calculate percentage inhibition relative to DMSO-treated controls

3.1.2 Downstream Signaling Analysis

This protocol assesses the effect of this compound on RAS effector pathways, particularly the MAPK pathway.

- Cell Preparation:

- Culture NIH 3T3 cells expressing H-RasG12V in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

- Serum-starve cells for 12-16 hours before treatment to reduce background signaling

- Compound Exposure:

- Treat cells with this compound at 2 μM and 20 μM for 1 hour [4]

- Include positive control (e.g., sorafenib 2 μM) and vehicle control (DMSO)

- Western Blot Analysis:

- Probe for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK)

- Assess total MEK and ERK as loading controls

- Additional targets: phosphorylated Akt and RalA•GTP for complementary pathway analysis [3]

3.1.3 Colony Formation Soft Agar Assay

This protocol evaluates the effect of this compound on anchorage-independent growth, a hallmark of transformed cells.

- Base Agar Layer:

- Prepare 0.5% agar in complete culture medium in 6-well plates

- Allow to solidify at room temperature

- Cell Suspension Layer:

- Trypsinize H-rasG12V-transformed NIH 3T3 cells and prepare single-cell suspension

- Mix cells with 0.3% agar in medium containing appropriate concentrations of this compound (0.1-20 μM)

- Plate 10,000 cells per well over the base agar layer [3]

- Incubation and Monitoring:

- Incubate at 37°C, 5% CO₂ for 2-3 weeks

- Add fresh medium with compound twice weekly

- Stain colonies with 0.005% Crystal Violet for visualization

- Count colonies using automated colony counter or manual microscopy

In Vivo Efficacy Protocol

3.2.1 Xenograft Mouse Model of Human Colon Carcinoma

This protocol describes the evaluation of this compound antitumor activity in an in vivo setting.

- Animal Model:

- Use female athymic nude mice (6-8 weeks old) [4]

- House under specific pathogen-free conditions with free access to food and water

- Tumor Inoculation:

- Harvest SW480 cells (human colon carcinoma carrying K-rasG12V) in logarithmic growth phase

- Resuspend in PBS and mix 1:1 with Matrigel

- Inject 5×10⁶ cells subcutaneously into the right flank of each mouse [3]

- Compound Administration:

- Monitoring and Endpoint Assessment:

- Measure tumor dimensions 2-3 times weekly using digital calipers

- Calculate tumor volume using formula: V = (length × width²)/2

- Monitor body weight as indicator of compound toxicity

- Terminate study when control tumors reach 1,500 mm³ or at day 17

- Process tumors for optional immunohistochemical analysis (e.g., p-ERK staining)

The signaling pathway targeted by this compound and the experimental workflow for evaluating its activity are summarized in the diagrams below.

Research Application Guidelines

Experimental Design Considerations

When implementing this compound in research protocols, several critical factors require consideration to ensure reliable and reproducible results:

Cell Line Selection: Include multiple RAS-mutated cell lines with different isoforms and mutation types (e.g., SW480 with K-rasG12V, HT1080 with N-rasQ61L, HCT116 with H-rasG13D) to assess spectrum of activity [5]. Always incorporate RAS wild-type controls to evaluate selectivity and off-target effects. Consider the tissue origin of cell lines when interpreting results, as RAS mutation effects can be context-dependent.

Compound Handling and Formulation: this compound has molecular weight of 419.31 g/mol and CAS number 454453-49-7 [6] [5]. Prepare fresh stock solutions in DMSO at 10-84 mg/mL (200.32 mM) for in vitro studies, noting that moisture-absorbing DMSO reduces solubility [6]. For in vivo administration, utilize the formulation protocols in Section 3.3. Always include vehicle controls with equivalent DMSO concentrations in all experiments.

Time and Concentration Optimization: Implement dose-response studies across a wide concentration range (0.1-50 μM) to establish optimal conditions for specific cell types. Consider exposure duration based on assay type—acute signaling changes may be detectable within 1 hour, while phenotypic effects may require 24-72 hours of continuous exposure [4] [3].

Data Interpretation and Troubleshooting

Successful implementation of this compound protocols requires careful attention to potential challenges:

Validation of Target Engagement: Always confirm RAS pathway inhibition through multiple readouts rather than relying on a single assay. Western blot analysis of p-ERK provides a more reliable indicator of compound activity than proliferation assays alone. Include positive controls such as known RAS pathway inhibitors where possible to validate assay performance.

Addressing Variable Potency: Be aware that this compound exhibits different potency levels across assay types (Kᵢ = 149 μM in binding assays vs. IC₅₀ = 1.4 μM in proliferation assays) [3]. This discrepancy may reflect cellular accumulation, differential affinity for various RAS-effector interactions, or contribution of additional mechanisms. Test multiple related compounds (e.g., Kobe0065) if available to confirm phenotype specificity.

Troubleshooting Poor Response: If expected inhibition is not observed, verify compound integrity and stability through LC-MS analysis when possible. Confirm that your model system expresses the target RAS isoforms at sufficient levels. Consider that some RAS-mutant cells may develop bypass mechanisms that reduce dependence on continued RAS signaling.

Formulation and Storage Guidelines

Compound Preparation Protocols

Table 2: this compound Formulation and Handling Specifications

| Application | Stock Concentration | Solvent | Storage Conditions | Stability | Key Considerations |

|---|---|---|---|---|---|

| In Vitro Stock | 10-84 mg/mL (200.32 mM) [6] | Anhydrous DMSO | -20°C, desiccated | 3 years (powder); 1 year (solution) [6] | Use fresh DMSO; avoid moisture absorption |

| Cellular Studies | 10 mM working solution | DMSO | -20°C, short-term | Use within 1 month | Final DMSO concentration ≤0.1% in cell culture |

| In Vivo Administration | 5 mg/mL suspension | 0.5% CMC-Na in saline [6] | 4°C, protected from light | Prepare fresh weekly | Homogeneous suspension critical for consistent dosing |

| Alternative In Vivo | 5 mg/mL solution | 10% DMSO + 90% corn oil [4] | 4°C | Prepare fresh weekly | Improved bioavailability for some applications |

In Vivo Formulation Preparation

For oral administration in xenograft models, two primary formulation methods have been successfully employed:

CMC-Na Suspension Method:

- Gradually add 5 mg of this compound to 1 mL of 0.5% carboxymethyl cellulose sodium (CMC-Na) in saline while vortexing

- Continue mixing until a homogeneous suspension forms without visible particles

- Administer immediately or store at 4°C for up to 1 week with brief vortexing before use [6]

DMSO/Corn Oil Solution Method:

- Dissolve this compound in DMSO to create a 50 mg/mL concentrated stock

- Dilute this stock 1:10 in corn oil with vigorous mixing

- Final concentration: 5 mg/mL in 10% DMSO, 90% corn oil [4]

- This formulation may enhance compound absorption for challenging models

Conclusion and Research Applications

This compound represents a valuable research tool compound for investigating RAS biology and validating RAS as a therapeutic target. While newer allele-specific KRAS inhibitors (e.g., sotorasib for G12C mutations) have reached clinical application [7] [8], this compound retains significant utility for basic research due to its broader inhibition across multiple RAS isoforms and mutant forms. The compound continues to be particularly relevant for studies requiring pan-RAS inhibition rather than allele-specific targeting and for research exploring the biological consequences of disrupting RAS-effector interactions without covalent binding requirements.

The comprehensive protocols and data summarized in this application note provide researchers with a foundation for implementing this compound in experimental systems ranging from basic molecular studies to preclinical efficacy models. When appropriately applied with attention to the detailed methodological considerations outlined herein, this compound serves as a robust and reproducible tool for advancing our understanding of RAS-driven cancer biology and accelerating the development of next-generation RAS-targeted therapeutics.

References

- 1. Pharmacological Targeting of RAS: Recent Success with ... [pmc.ncbi.nlm.nih.gov]

- 2. RAS Oncoprotein Drug Discovery [news-medical.net]

- 3. In silico discovery of small-molecule Ras inhibitors that ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ras-Raf Interaction Inhibitor [medchemexpress.com]

- 5. This compound - Potent Ras Inhibitor for Signaling Research [apexbt.com]

- 6. This compound | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Targeting small GTPases: emerging grasps on previously ... [pmc.ncbi.nlm.nih.gov]

- 8. Emerging strategies to target RAS signaling in human ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Identification and Characterization of Kobe2602 as an Ebola Virus VP30 Inhibitor

Introduction

Ebola virus (EBOV) causes a severe hemorrhagic fever with high mortality rates. The viral protein VP30 is an essential EBOV-specific transcription factor that interacts with the nucleoprotein (NP), forming a critical complex for viral RNA synthesis. Disrupting the VP30-NP interaction presents a promising strategy for antiviral therapy [1] [2]. This document details the experimental protocols used to identify and characterize the small-molecule inhibitor Kobe2602, which effectively targets this protein-protein interaction [3].

The following workflow outlines the multi-stage process from initial screening to functional validation:

Key Reagents and Materials

Protein and Peptides

- VP30 Protein: Recombinantly expressed and purified C-terminal domain of EBOV VP30 (amino acids 110-272), with an N-terminal MBP tag, in buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl) [3].

- NP-derived Peptide: A peptide derived from the EBOV NP (residues encompassing the VP30-binding site, 600-617) [1] [2].

- NP-FITC Peptide: The same NP-derived peptide labeled with FITC fluorescein for fluorescence polarization assays [3].

Compound Library

- A diverse library of 8,004 small-molecule compounds (TopScience, Shanghai, China). Compounds were dissolved in DMSO at a 10 mM stock concentration [3].

Cell Lines and Plasmids

- Huh7-4P cells: Cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 0.1 mg/mL hygromycin at 37°C with 5% CO₂ [3].

- Plasmids: For the minigenome assay, plasmids encoding EBOV replication machinery (NP, VP35, VP30, L) and a minigenome reporter were used [3].

Experimental Protocols

Primary High-Throughput Screening (HTS) via Fluorescence Polarization (FP)

Objective: To rapidly identify compounds that disrupt the binding of FITC-labeled NP peptide to VP30.

Procedure:

- Prepare VP30 and Probe: Dilute the purified VP30 protein to a final concentration of 15.36 µM in assay buffer (10 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.0).

- Incubate with Compounds: In a 96-well plate, mix 1 µL of each test compound (final concentration 100 µM) with 50 µL of the VP30 protein solution. Incubate for at least 10 minutes.

- Add Fluorescent Probe: Add 50 µL of the NP-FITC peptide (final concentration 600 nM) to each well. Incubate the reaction for 30 minutes at room temperature, protected from light.

- Measure Polarization: Read the fluorescence polarization signals using a plate reader (e.g., Tecan Spark) with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

- Data Analysis: Calculate the inhibition rate for each compound. Normalize data to negative controls (DMSO only, 0% inhibition) and positive controls (excess unlabeled NP peptide, 100% inhibition). Compounds with an inhibition rate >70% and a |Z-score| > 4 are typically selected as primary hits [3].

Dose-Response Competitive Binding Assay